7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
7-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a phenyl group at position 3 and a piperazine ring at position 5. The piperazine moiety is further modified with a 4-nitrophenylsulfonyl group, introducing strong electron-withdrawing properties.
The sulfonyl group enhances polarity and may improve binding affinity to target proteins through hydrogen bonding or electrostatic interactions.
Properties
IUPAC Name |
7-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O4S/c29-28(30)16-6-8-17(9-7-16)33(31,32)26-12-10-25(11-13-26)19-18-20(22-14-21-19)27(24-23-18)15-4-2-1-3-5-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNBLMSGMRLKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that triazolo-pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties. They have been evaluated for their antiproliferative activity against several cancer cell lines.
Biochemical Pathways
The compound is believed to affect several biochemical pathways. It has been suggested that the possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Result of Action
The compound has shown promising results in inhibiting the growth of certain cell lines. For instance, it has demonstrated significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Moreover, it exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
The compound 7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is an intriguing molecule within the realm of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of a triazolo-pyrimidine core followed by the introduction of piperazine and sulfonyl groups. Common reagents in these reactions include halogenated intermediates and sulfonyl chlorides. The following scheme illustrates a general synthetic pathway:
- Formation of Triazolo-Pyrimidine Core : Initial reactions to create the triazolo-pyrimidine framework.
- Piperazine Substitution : Introduction of the piperazine moiety via nucleophilic substitution.
- Sulfonylation : Reaction with sulfonyl chlorides to incorporate the nitrophenyl sulfonyl group.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds often falls within a range that suggests potent activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| Similar Triazolo-Pyrimidine Derivative | S. aureus | 25 |
Antihyperglycemic Activity
The compound's analogs have been evaluated for antihyperglycemic effects, showing promising results comparable to established drugs like Glimepiride . The mechanism is believed to involve inhibition of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key structural features influencing activity include:
- Piperazine Moiety : Enhances solubility and bioavailability.
- Nitrophenyl Group : Imparts electron-withdrawing properties that may enhance interaction with biological targets.
- Triazolo-Pyrimidine Core : Essential for maintaining biological activity against various targets.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various triazolo-pyrimidine derivatives, it was found that compounds with a similar structure to this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results highlighted the importance of the sulfonamide group in enhancing antibacterial properties .
Case Study 2: Antihyperglycemic Properties
Another study focused on the antihyperglycemic potential of related pyrrole and pyrrolopyrimidine derivatives demonstrated that modifications at the piperazine position could lead to enhanced DPP-IV inhibition and improved glucose-lowering effects in vivo . This suggests that similar modifications could be beneficial for optimizing the target compound's efficacy.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between the target compound and its analogues (–2):
Key Observations
Substituent Effects on the Triazolopyrimidine Core: The target compound features a phenyl group at position 3, while analogues in and use 4-methylphenyl groups. Methyl substituents may enhance lipophilicity and membrane permeability compared to unmodified phenyl rings . The 4-nitrophenylsulfonyl group in the target compound contrasts with the 4-trifluoromethylbenzoyl () and propanone () moieties.
Electronic and Steric Considerations :
- The nitro group in the target compound creates a strong electron-deficient aromatic system, which may stabilize charge-transfer interactions with biological targets. In contrast, the trifluoromethyl group () offers both hydrophobicity and moderate electron-withdrawing effects, while methoxy groups () are electron-donating, possibly reducing metabolic oxidation .
Synthetic Accessibility: The piperazine linkage in all compounds allows modular synthesis, but the sulfonyl group in the target compound may require additional steps (e.g., sulfonation) compared to the acylative coupling used for benzoyl or propanone derivatives .
Implications for Research and Development
- Target Selectivity : The nitro-sulfonyl combination in the target compound may confer unique selectivity profiles compared to trifluoromethyl or methoxy-containing analogues, warranting further enzymatic assays.
- ADMET Properties : The higher molecular weight and polarity of the target compound (516.52 g/mol) compared to (541.49 g/mol) and 2 (541.61 g/mol) could influence bioavailability. Sulfonyl groups often improve aqueous solubility but may reduce blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
